
(R)-Pyrrolidin-2-ylboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pyrrolidin-2-ylboronic acid is a boronic acid derivative that features a pyrrolidine ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable tool in various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-2-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where pyrrolidine is reacted with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of ®-Pyrrolidin-2-ylboronic acid often involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-Pyrrolidin-2-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-Pyrrolidin-2-ylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: ®-Pyrrolidin-2-ylboronic acid is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which ®-Pyrrolidin-2-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The pyrrolidine ring provides additional stability and reactivity, enhancing the compound’s overall effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple amine with a similar ring structure but lacking the boronic acid group.
Phenylboronic acid: Contains a boronic acid group attached to a phenyl ring, used in similar applications but with different reactivity.
Cyclopentylboronic acid: Features a cyclopentane ring instead of a pyrrolidine ring, offering different steric and electronic properties.
Uniqueness
®-Pyrrolidin-2-ylboronic acid is unique due to the combination of the pyrrolidine ring and the boronic acid group, which provides a distinct set of chemical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds, making it a valuable tool in various fields of research and industry.
Eigenschaften
Molekularformel |
C4H10BNO2 |
|---|---|
Molekulargewicht |
114.94 g/mol |
IUPAC-Name |
[(2R)-pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C4H10BNO2/c7-5(8)4-2-1-3-6-4/h4,6-8H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
VEBQYHFHXCAREJ-BYPYZUCNSA-N |
Isomerische SMILES |
B([C@@H]1CCCN1)(O)O |
Kanonische SMILES |
B(C1CCCN1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)

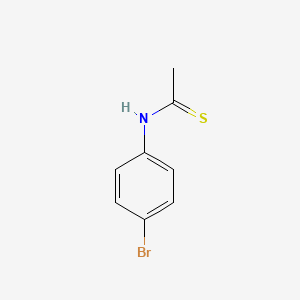
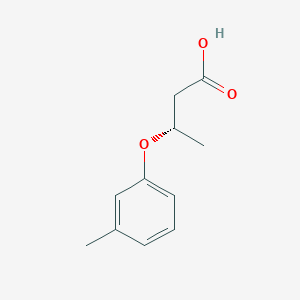
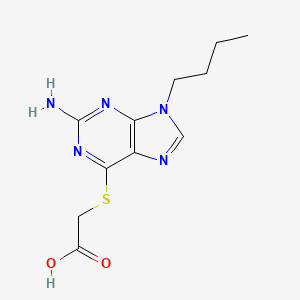
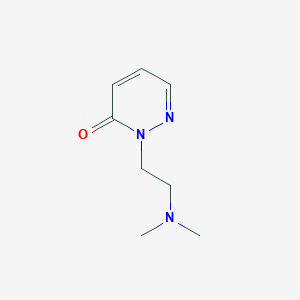
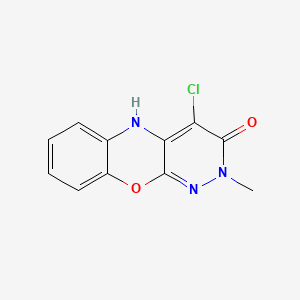
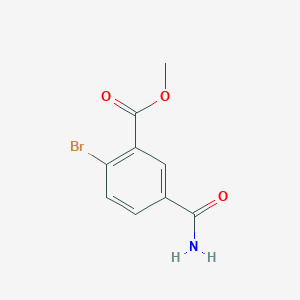
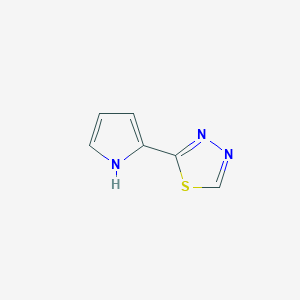
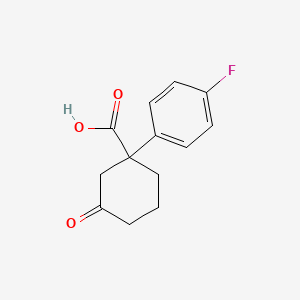

![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
